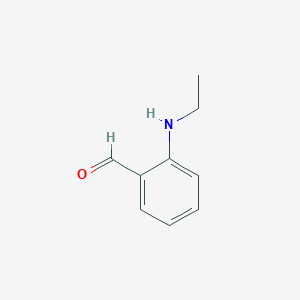

2-(Ethylamino)benzaldehyde

Descripción

2-(Ethylamino)benzaldehyde is an aromatic aldehyde derivative featuring an ethylamino (-NHCH₂CH₃) substituent at the ortho position of the benzaldehyde ring. The ethylamino group enhances solubility in polar solvents and may contribute to biological activity, making it a candidate for pharmaceutical or materials science research.

Propiedades

IUPAC Name |

2-(ethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-10-9-6-4-3-5-8(9)7-11/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVCOZFRECSQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499507 | |

| Record name | 2-(Ethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69906-00-9 | |

| Record name | 2-(Ethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Ethylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with ethylamine. In this process, benzaldehyde reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to form the desired product .

Industrial Production Methods: Industrial production of 2-(Ethylamino)benzaldehyde typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Ethylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

2-(Ethylamino)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Ethylamino)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in reductive amination reactions, the compound forms an imine intermediate, which is then reduced to form the final product. The ethylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparación Con Compuestos Similares

Key Insights :

- Electron-donating groups (e.g., ethylamino, methoxy) increase solubility and alter electronic spectra, whereas electron-withdrawing groups (e.g., tosylamino) reduce ring electron density, affecting coordination chemistry .

- Bulkier substituents (e.g., diphenylphosphino) enhance steric effects, making the compound suitable for catalysis or metal complexation .

Yield and Reactivity :

- Electron-donating groups (e.g., ethylamino) may improve reaction yields in nucleophilic additions due to increased ring activation .

Physicochemical and Spectral Properties

- Photoluminescence: Zinc complexes of 2-(N-tosylamino)benzaldehyde exhibit tunable emission spectra dependent on halogen substituents, whereas ethylamino derivatives (hypothetically) may show redshifted fluorescence due to enhanced electron donation .

- Solubility: Ethylamino and methoxy groups improve aqueous solubility compared to hydrophobic diphenylphosphino or tosylamino variants .

Actividad Biológica

2-(Ethylamino)benzaldehyde is an organic compound with diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications.

- Chemical Formula : C9H11N

- Molecular Weight : 149.19 g/mol

- CAS Number : 69906-00-9

Biological Activities

2-(Ethylamino)benzaldehyde exhibits several biological activities, including:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections.

- Antifungal Activity : Laboratory studies suggest that this compound can inhibit the growth of certain fungi, making it a candidate for antifungal therapies.

- Antioxidant Properties : The compound has been shown to influence oxidative stress pathways, potentially protecting cells from damage caused by reactive oxygen species (ROS).

The mechanism through which 2-(Ethylamino)benzaldehyde exerts its biological effects involves several biochemical interactions:

- Enzyme Interaction : It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial in maintaining cellular redox balance. This interaction can lead to an accumulation of ROS within cells, contributing to oxidative stress.

- Cellular Effects : By disrupting redox homeostasis, the compound influences various cellular processes, potentially leading to apoptosis in cancer cells or enhanced immune responses against pathogens.

Pharmacokinetics

The pharmacokinetic profile of 2-(Ethylamino)benzaldehyde is influenced by its lipophilicity and molecular structure. Factors affecting its bioavailability include:

- Absorption : The compound's ability to permeate cellular membranes is crucial for its therapeutic efficacy.

- Distribution : Once absorbed, it is distributed throughout the body and can localize in specific tissues where it exerts its effects.

Study on Antimicrobial Efficacy

In a controlled laboratory experiment, 2-(Ethylamino)benzaldehyde was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity Assessment

A study investigating the antioxidant properties of 2-(Ethylamino)benzaldehyde revealed that it significantly reduced oxidative stress markers in cultured human cells. The compound was found to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its protective role against oxidative damage.

Data Table: Biological Activities of 2-(Ethylamino)benzaldehyde

| Biological Activity | Test Organism/Cell Type | Effective Concentration | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | |

| Antifungal | Candida albicans | 15 µg/mL | |

| Antioxidant | Human fibroblasts | 50 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.